1-(2-Hydroxyethyl)-6-methyl-3-(p-tolyl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione
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Overview
Description
1-(2-Hydroxyethyl)-6-methyl-3-(p-tolyl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione is a heterocyclic compound that belongs to the class of pyrimido[5,4-e][1,2,4]triazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Hydroxyethyl)-6-methyl-3-(p-tolyl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-amino-4,6-dimethylpyrimidine with p-tolyl isocyanate, followed by cyclization with ethyl chloroformate and subsequent hydrolysis to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(2-Hydroxyethyl)-6-methyl-3-(p-tolyl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced derivatives with different functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or alkylating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives with different functional groups.
Scientific Research Applications
1-(2-Hydroxyethyl)-6-methyl-3-(p-tolyl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Pharmaceuticals: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic benefits.
Materials Science: The compound’s unique structure makes it suitable for the development of advanced materials with specific properties, such as electronic or optical materials.
Mechanism of Action
The mechanism of action of 1-(2-Hydroxyethyl)-6-methyl-3-(p-tolyl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may act as an inhibitor of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity and potential anticancer properties.
Pyrazolo[5,1-c]triazine: Exhibits various biological activities, including antimicrobial and anti-inflammatory effects.
Thieno[2,3-b]pyridine: Investigated for its potential as an anticancer and antimicrobial agent.
Uniqueness
1-(2-Hydroxyethyl)-6-methyl-3-(p-tolyl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione stands out due to its unique structure and diverse biological activities
Properties
Molecular Formula |
C15H15N5O3 |
---|---|
Molecular Weight |
313.31 g/mol |
IUPAC Name |
1-(2-hydroxyethyl)-6-methyl-3-(4-methylphenyl)pyrimido[5,4-e][1,2,4]triazine-5,7-dione |
InChI |
InChI=1S/C15H15N5O3/c1-9-3-5-10(6-4-9)12-16-11-13(20(18-12)7-8-21)17-15(23)19(2)14(11)22/h3-6,21H,7-8H2,1-2H3 |
InChI Key |
DSBUINMMTYPHCC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C3=NC(=O)N(C(=O)C3=N2)C)CCO |
Origin of Product |
United States |
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